molecular formula C8H9BrS B1375454 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene CAS No. 1310427-77-0

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene

Cat. No. B1375454
M. Wt: 217.13 g/mol
InChI Key: TVYQEDUVSABWTO-UHFFFAOYSA-N
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Description

“3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene” is a chemical compound with the molecular formula C8H9BrS . It is a derivative of “4,5,6,7-Tetrahydro-1-benzothiophene”, which is an important class of heterocyclic compounds with diverse applications in medicinal chemistry .

Scientific Research Applications

Therapeutic Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
  • Methods of Application : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Results or Outcomes : Thiophene compounds have been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : Indole derivatives are prevalent moieties present in selected alkaloids . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Synthesis of Substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines

  • Scientific Field : Organic Chemistry
  • Summary of Application : Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines are compounds with high biological potential. They have established themselves as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possess antiviral activity .
  • Methods of Application : The synthesis of these compounds involves methods of heterocyclization leading to the formation of the 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine system .
  • Results or Outcomes : These compounds find use in the treatment of herpes and viral hepatitis B. Representatives of this class of compounds also exhibit antitumor activity .

Design and Synthesis of Anti-cancer Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity .
  • Methods of Application : The synthesis of these compounds involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .

Synthesis of Substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines

  • Scientific Field : Organic Chemistry
  • Summary of Application : Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines are compounds with high biological potential. They have established themselves as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possess antiviral activity .
  • Methods of Application : The synthesis of these compounds involves methods of heterocyclization leading to the formation of the 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine system .
  • Results or Outcomes : These compounds find use in the treatment of herpes and viral hepatitis B. Representatives of this class of compounds also exhibit antitumor activity .

Design and Synthesis of Anti-cancer Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity .
  • Methods of Application : The synthesis of these compounds involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .

properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYQEDUVSABWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene

CAS RN

1310427-77-0
Record name 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene
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